
1-(2-Ethylhexyl)-3-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylhexyl)-3-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a nitro group at the third position and an ethylhexyl group at the first position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole typically involves the nitration of 1-(2-Ethylhexyl)-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid decomposition. The reaction is exothermic and requires careful monitoring to ensure safety and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher efficiency and safety. The use of capillary microreactors has been explored to enhance the nitration process by providing better heat dissipation and minimizing the risk of thermal runaway .
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylhexyl)-3-nitro-1H-pyrazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 1-(2-Ethylhexyl)-3-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-nitropyrazole derivatives, including 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole, exhibit significant antimicrobial activity. These compounds have been tested against various microorganisms, demonstrating effectiveness in controlling bacterial infections. For instance, studies have shown that certain derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus at low concentrations .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 12.5 µg/mL |
3-Nitropyrazole | S. aureus | 6.25 µg/mL |
3-Nitro-4-pyrazole | Bacillus subtilis | 25 µg/mL |
Antiparasitic Activity
The compound has also shown potential in treating parasitic infections. In animal studies, it was effective against Trypanosoma cruzi, the causative agent of Chagas disease, with significant reductions in parasite load observed in treated groups compared to controls .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have been reported to inhibit the proliferation of various cancer cell lines, including lung and breast cancers. The mechanisms involve targeting key proteins associated with cancer progression, such as topoisomerase II and EGFR .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 (Breast) | 8.79 ± 0.96 |
Pyrazole Derivative A | HepG2 (Liver) | 12.00 ± 0.56 |
Pyrazole Derivative B | A549 (Lung) | 7.50 ± 0.75 |
Herbicidal Activity
The herbicidal properties of pyrazoles are notable, particularly their ability to control unwanted plant species effectively at low application rates. Studies have demonstrated that formulations containing pyrazoles can reduce weed populations significantly without harming crop yields .
Table 3: Herbicidal Efficacy of Pyrazole Compounds
Compound Name | Target Weed | Application Rate (lb/acre) |
---|---|---|
This compound | Large Crabgrass | 1 |
Pyrazole Herbicide C | Dandelion | 0.5 |
Clinical Trials
In clinical settings, several trials have been conducted to evaluate the safety and efficacy of pyrazole derivatives in treating infections caused by resistant bacterial strains. One notable study involved administering a specific derivative to patients with chronic bacterial infections, resulting in improved outcomes compared to standard treatments.
Veterinary Applications
In veterinary medicine, the use of pyrazoles has been explored for controlling diseases in livestock caused by bacterial and protozoal infections. A case study involving poultry indicated that administering a pyrazole derivative in feed significantly reduced mortality rates associated with Histomonas meleagridis, a protozoan responsible for blackhead disease .
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Ethylhexyl)-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-pyrazole: Lacks the ethylhexyl group, which affects its solubility and biological activity.
Uniqueness
1-(2-Ethylhexyl)-3-nitro-1H-pyrazole is unique due to the presence of both the nitro and ethylhexyl groups, which confer distinct chemical and physical properties. The nitro group enhances its reactivity, while the ethylhexyl group improves its solubility in organic solvents and its potential for biological interactions .
Biological Activity
Overview
1-(2-Ethylhexyl)-3-nitro-1H-pyrazole, a compound with the CAS number 1240578-69-1, is part of the pyrazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a pyrazole ring with a nitro group at the 3-position and an ethylhexyl substituent at the 1-position. This unique combination of functional groups contributes to its biological properties.
Biological Activities
Research has indicated that pyrazole derivatives possess a broad spectrum of biological activities, including:
- Antimicrobial Activity : Pyrazoles have been evaluated for their effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : Certain pyrazoles exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
- Antioxidant Activity : The compound may also demonstrate antioxidant effects, protecting cells from oxidative stress.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to enzyme inhibition.
- Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in cellular processes such as proliferation and apoptosis.
Case Studies and Experimental Data
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Antimicrobial Evaluation :
-
Anticancer Activity :
- In vitro studies demonstrated that this compound could reduce cell viability in cancer cell lines by inducing apoptosis. The mechanism involved caspase activation and disruption of mitochondrial membrane potential.
- Anti-inflammatory Effects :
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with other similar compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, anticancer | Enzyme inhibition, receptor binding |
1-(3-Chloro-2-fluorophenyl)-4-nitro-1H-pyrazole | Anticancer, anti-inflammatory | Similar mechanisms but different substituents |
Celecoxib (a known pyrazole) | Anti-inflammatory | COX inhibition |
Properties
IUPAC Name |
1-(2-ethylhexyl)-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-3-5-6-10(4-2)9-13-8-7-11(12-13)14(15)16/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMCWKPMYCDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.